UNC3474 Binding Affinity vs. UNC2170: A 22-Fold Improvement in Potency
UNC3474 binds the 53BP1 tandem Tudor domain with a dissociation constant (Kd) of 1.0 ± 0.3 μM, as measured by isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [1]. In contrast, the fragment-like ligand UNC2170 exhibits a Kd of 22 μM against the same target [2]. This represents a 22-fold improvement in binding affinity for UNC3474.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.0 ± 0.3 μM |
| Comparator Or Baseline | UNC2170: 22 μM |
| Quantified Difference | 22-fold improvement |
| Conditions | 53BP1 tandem Tudor domain; ITC and SPR assays |
Why This Matters
Higher binding affinity reduces the concentration required for cellular target engagement, minimizing off-target effects and enabling more robust dose-response studies.
- [1] Cui, G., et al. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering. Nature Communications, 2023, 14, 6091. View Source
- [2] TargetMol. UNC-2170 (UNC2170 Maleate) Product Datasheet. View Source
